molecular formula C11H12F3N B13324688 (r)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine

(r)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine

Cat. No.: B13324688
M. Wt: 215.21 g/mol
InChI Key: ZYVYDBKDGZFOOM-SNVBAGLBSA-N
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Description

®-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a difluoromethyl and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups attached to the pyrrolidine ring.

    Reduction: Reduction reactions could be used to modify the difluoromethyl group or other substituents.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its interactions with biological molecules or its potential as a biochemical probe.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to a biological effect. The pathways involved would be determined by the nature of these interactions.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(2-(Difluoromethyl)-5-chlorophenyl)pyrrolidine
  • ®-2-(2-(Difluoromethyl)-5-bromophenyl)pyrrolidine
  • ®-2-(2-(Difluoromethyl)-5-iodophenyl)pyrrolidine

Uniqueness

The uniqueness of ®-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both difluoromethyl and fluorophenyl groups can impart unique properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

(2R)-2-[2-(difluoromethyl)-5-fluorophenyl]pyrrolidine

InChI

InChI=1S/C11H12F3N/c12-7-3-4-8(11(13)14)9(6-7)10-2-1-5-15-10/h3-4,6,10-11,15H,1-2,5H2/t10-/m1/s1

InChI Key

ZYVYDBKDGZFOOM-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC(=C2)F)C(F)F

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)F)C(F)F

Origin of Product

United States

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